molecular formula C18H26BNO3 B1591327 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester CAS No. 938043-31-3

4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester

Cat. No. B1591327
M. Wt: 315.2 g/mol
InChI Key: YOXMAOLZXRIELZ-UHFFFAOYSA-N
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Description

“4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester” is a chemical compound with the empirical formula C18H26BNO3 . It is also known as “4-(Piperidine)carboxamidophenylboronic acid, pinacol ester” and has a molecular weight of 315.21 .


Molecular Structure Analysis

The molecular structure of “4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester” can be represented by the SMILES string CC1(C)OB(OC1(C)C)c2ccc(cc2)C(=O)N3CCCCC3 . This indicates that the molecule contains a boronic ester group attached to a phenyl ring, which is further connected to a piperidine ring via a carbonyl group .


Chemical Reactions Analysis

Boronic esters, including “4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester”, are commonly used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the new carbon–carbon bond .


Physical And Chemical Properties Analysis

“4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester” is a solid compound with a melting point of 137-141 °C . It is non-combustible and has a WGK of 1, indicating it is low risk for water pollution .

Scientific Research Applications

Application in the Treatment of Periodontitis

  • Summary of the Application : This compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis . Periodontitis is an inflammatory disease induced by complex interactions between the host immune system and the microbiota of dental plaque .
  • Methods of Application or Experimental Procedures : The drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) . The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment .
  • Results or Outcomes : HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro . This provides a good potential drug delivery system for the treatment of periodontitis, and could offer valuable insights for dental therapeutics targeting periodontal diseases .

Application in Biomedicine

  • Summary of the Application : This compound is a vital compound utilized in the field of biomedicine . It functions as a powerful inhibitor of specific enzymes involved in the development of diseases like cancer, diabetes, and neurodegenerative disorders .

Application in Organic Synthesis

  • Summary of the Application : This compound has been used in the field of organic synthesis . It has been utilized in the protodeboronation process, which is a key step in the synthesis of complex organic molecules .
  • Results or Outcomes : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

properties

IUPAC Name

piperidin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-8-14(9-11-15)16(21)20-12-6-5-7-13-20/h8-11H,5-7,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXMAOLZXRIELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584875
Record name (Piperidin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester

CAS RN

938043-31-3
Record name 1-Piperidinyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938043-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Piperidin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Piperidine-1-carbonyl)phenyl] boronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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